4-chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl (2E)-3-(3-chlorophenyl)prop-2-enoate
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Overview
Description
4-CHLORO-2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-(3-CHLOROPHENYL)-2-PROPENOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzisothiazole moiety and a propenoate group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-(3-CHLOROPHENYL)-2-PROPENOATE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-(3-CHLOROPHENYL)-2-PROPENOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-CHLORO-2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-(3-CHLOROPHENYL)-2-PROPENOATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-CHLORO-2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-(3-CHLOROPHENYL)-2-PROPENOATE involves its interaction with specific molecular targets and pathways. The benzisothiazole moiety may interact with enzymes or receptors, leading to modulation of biological processes. The propenoate group may also play a role in its activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-1,4-DIETHOXYBENZENE
- 4-CHLORO-1-IODO-2-METHYLBENZENE
- DIETHYL (4-CHLORO-1,2-PHENYLENEDIOXY)DIACETATE
Uniqueness
4-CHLORO-2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-(3-CHLOROPHENYL)-2-PROPENOATE is unique due to its combination of a benzisothiazole moiety and a propenoate group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H14Cl2N2O4S |
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Molecular Weight |
473.3 g/mol |
IUPAC Name |
[4-chloro-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] (E)-3-(3-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C22H14Cl2N2O4S/c23-15-5-3-4-14(12-15)8-11-21(27)30-19-10-9-16(24)13-18(19)25-22-17-6-1-2-7-20(17)31(28,29)26-22/h1-13H,(H,25,26)/b11-8+ |
InChI Key |
NGOIZPRZTXAZPO-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=C(C=CC(=C3)Cl)OC(=O)/C=C/C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=C(C=CC(=C3)Cl)OC(=O)C=CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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